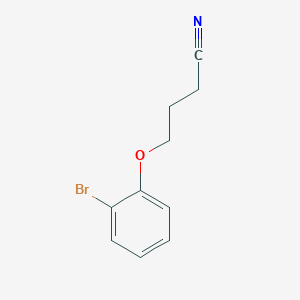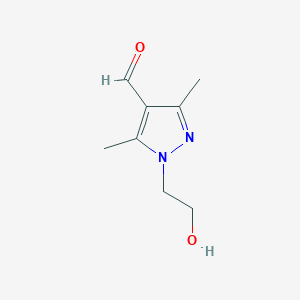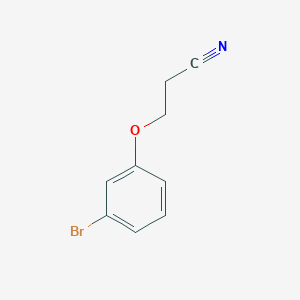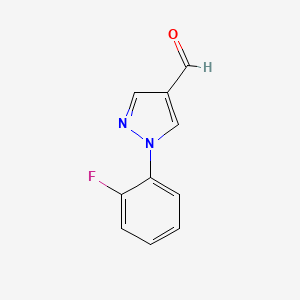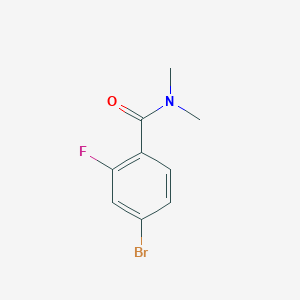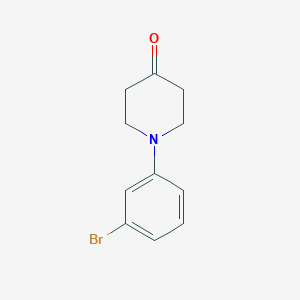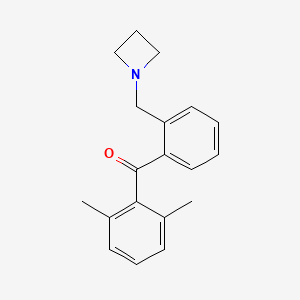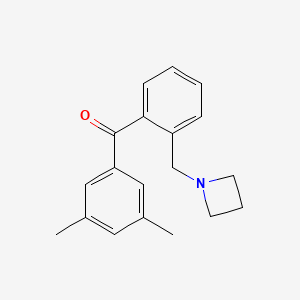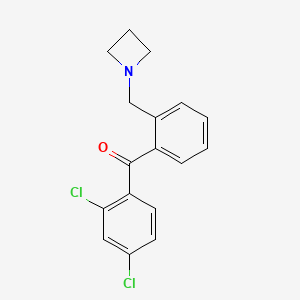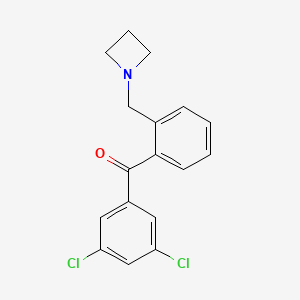![molecular formula C10H9FN2O B1292990 [3-(4-fluorophényl)-1H-pyrazol-4-yl]méthanol CAS No. 1017783-51-5](/img/structure/B1292990.png)
[3-(4-fluorophényl)-1H-pyrazol-4-yl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the fluorophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is investigated for its potential use as an anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes and pathways involved in inflammation makes it a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the production of pesticides and colorants .
Mécanisme D'action
Target of Action
A structurally similar compound, 4-[3-(4-fluorophenyl)-1h-pyrazol-4-yl]pyridine, is known to interact with the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on the known interaction of the similar compound with mapk14, it can be hypothesized that [3-(4-fluorophenyl)-1h-pyrazol-4-yl]methanol might interact with this kinase, potentially influencing its activity and thereby affecting downstream cellular processes .
Biochemical Pathways
If the compound does indeed interact with mapk14, it could potentially influence the map kinase signal transduction pathway , which plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Result of Action
If the compound does interact with mapk14, it could potentially influence a variety of cellular processes, including cell growth, inflammation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of 4-fluorophenylpyrazolecarboxylic acid.
Reduction: Formation of 4-fluorophenylpyrazole.
Substitution: Formation of 4-amino-3-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-1H-pyrazol-4-ylmethanol
- 3-(4-bromophenyl)-1H-pyrazol-4-ylmethanol
- 3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol
Uniqueness
Compared to similar compounds, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol exhibits unique properties due to the presence of the fluorine atom. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s stability and reactivity. Additionally, the fluorophenyl group improves its ability to interact with biological targets, making it more effective in various applications .
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-5,14H,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVAPDSNHHJHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
